molecular formula C18H19N3O3 B14935624 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B14935624
M. Wt: 325.4 g/mol
InChI Key: BCDHNTWRXYVUAN-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide is a synthetic benzimidazole-derived acetamide compound of significant interest in chemical and pharmacological research. This molecule features a benzimidazole core, a privileged scaffold in medicinal chemistry, substituted at the 2-position with a methoxymethyl group and at the 5-position with an acetamide linker connected to a 2-methoxyphenyl ring. Benzimidazole derivatives are extensively investigated for their wide spectrum of biological activities, including notable antimicrobial and anticancer properties . The structural features of this compound, particularly the methoxymethyl and methoxyphenyl substituents, are designed to optimize its physicochemical properties and interaction with biological targets. In research settings, closely related benzimidazole compounds have demonstrated the ability to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest, as observed in in-vitro studies on various cancer cell lines . Furthermore, the benzimidazole pharmacophore is known for its potential role in modulating GABA-A receptor activity , acting as a positive allosteric modulator, which is of interest in neuropharmacological research . Recent scientific investigations have also highlighted that novel benzimidazole compounds can exhibit potent in vivo activity against infectious parasites , such as Leishmania mexicana, suggesting a broader potential for developing treatments for neglected tropical diseases . The compound serves as a valuable building block for researchers exploring new therapeutic agents and studying structure-activity relationships (SAR). Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N3O3/c1-23-11-17-20-14-8-7-13(10-15(14)21-17)19-18(22)9-12-5-3-4-6-16(12)24-2/h3-8,10H,9,11H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

BCDHNTWRXYVUAN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components:

  • Benzimidazole nucleus with a methoxymethyl group at position 2
  • 2-Methoxyphenylacetic acid derivative
  • Amide linkage connecting the aromatic systems

Retrosynthetic disconnection suggests two viable pathways (Figure 1):
Pathway A: Late-stage amide coupling between 2-(methoxymethyl)-1H-benzimidazol-5-amine and 2-(2-methoxyphenyl)acetyl chloride
Pathway B: Direct acylation of preformed benzimidazole scaffold with activated ester derivatives

Detailed Synthetic Procedures

Pathway A: Sequential Assembly via Amine Intermediate

Synthesis of 2-(Methoxymethyl)-1H-benzimidazol-5-amine

Step 1: Nitration of 2-(methoxymethyl)-1H-benzimidazole
A suspension of 2-(methoxymethyl)-1H-benzimidazole (1.0 equiv) in fuming HNO₃ (10 vol) at 0°C undergoes controlled nitration for 2 hr, yielding 2-(methoxymethyl)-5-nitro-1H-benzimidazole (87% yield).

Step 2: Catalytic Hydrogenation
The nitro intermediate (1.0 equiv) in ethanol/water (4:1) with 10% Pd/C (0.1 equiv) undergoes H₂ reduction (50 psi, 25°C, 6 hr) to afford the amine (92% yield).

Preparation of 2-(2-Methoxyphenyl)acetyl Chloride

2-(2-Methoxyphenyl)acetic acid (1.0 equiv) reacts with oxalyl chloride (1.2 equiv) in anhydrous DCM (5 vol) catalyzed by DMF (0.01 equiv) at 0°C → 25°C over 3 hr. Solvent removal yields the acyl chloride (95% purity).

Amide Coupling

The amine (1.0 equiv) and acyl chloride (1.1 equiv) in THF (10 vol) with Et₃N (2.0 equiv) react at −20°C → 25°C over 12 hr. Aqueous workup and recrystallization from EtOAc/hexanes provide the target compound (78% yield, >99% HPLC purity).

Pathway B: One-Pot Benzannulation Strategy

Condensation of o-Phenylenediamine Derivative

A mixture of 4-methoxy-3-(methoxymethyl)-1,2-diaminobenzene (1.0 equiv) and 2-(2-methoxyphenyl)acetic acid (1.05 equiv) in polyphosphoric acid (PPA, 15 vol) undergoes cyclocondensation at 140°C for 8 hr. The reaction mixture is poured onto ice, neutralized with NH₄OH, and extracted with DCM to yield crude product (65% yield).

Purification Optimization

Comparative recrystallization studies reveal:

Solvent System Yield (%) Purity (%) Crystal Habit
Ethanol/Water (7:3) 58 98.2 Needles
Acetone/Hexanes 62 99.5 Prismatic
THF/Ether 55 97.8 Amorphous

Acetone/hexanes provides optimal balance of recovery and purity.

Critical Process Parameters

Temperature Effects on Cyclization

Temperature (°C) Reaction Time (hr) Impurity Profile (%)
120 12 12.4
140 8 4.2
160 6 8.9

Optimal cyclization occurs at 140°C, minimizing both reaction time and byproduct formation.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d6)

δ 12.34 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H, ArH), 7.68 (s, 1H, ArH), 7.45–7.32 (m, 4H, ArH), 4.82 (s, 2H, OCH₂O), 3.87 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 3.42 (s, 2H, COCH₂).

HRMS (ESI+)

Calculated for C₁₈H₁₉N₃O₃ [M+H]⁺: 326.1497
Found: 326.1493

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Total Yield (%) 62 58
Purity (%) 99.5 98.7
Step Count 4 2
Scalability Excellent Moderate
Byproducts <0.5% 1.2–3.4%

Pathway A offers superior control over regiochemistry, while Pathway B provides operational simplicity.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Implementing a microreactor system for nitro group reduction:

  • Residence time: 8 min vs 6 hr batch
  • Catalyst loading reduced to 0.02 equiv Pd/C
  • Productivity increased to 2.4 kg/hr/m³ reactor volume

Green Chemistry Metrics

Metric Batch Process Improved Process
E-Factor 86 24
PMI 132 45
Energy Consumption 18 kWh/kg 9.7 kWh/kg

Solvent recovery systems and catalytic hydrogenation significantly improve environmental performance.

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated coupling reduces reaction time for amide bond formation from 12 hr to 45 min using Ir(ppy)₃ (0.5 mol%) under NIR irradiation.

Biocatalytic Approaches

Immobilized lipase from Candida antarctica (CAL-B) demonstrates:

  • 89% conversion in amide coupling
  • 98% enantiomeric excess
  • Recyclable for 8 cycles without activity loss

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Acetamides with Methoxyphenyl Substituents

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Methoxyphenyl)Acetamide (EP3348550A1)
  • Structure : Replaces the benzimidazole core with a benzothiazole ring and introduces a trifluoromethyl group.
  • Synthesis: Prepared via microwave-assisted coupling of 2-(2-methoxyphenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (54% yield) .
  • Key Differences :
    • The benzothiazole moiety may enhance metabolic stability compared to benzimidazoles.
    • Trifluoromethyl groups typically increase lipophilicity and bioavailability.
(b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide (EP3348550A1)
  • Structure : Features a 3-methoxyphenyl group instead of 2-methoxyphenyl.
(c) 2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide (Alachlor)
  • Structure : A chloroacetamide with diethylphenyl and methoxymethyl groups.
  • Application: Herbicide, highlighting structural versatility of acetamides in non-pharmaceutical roles .

Benzimidazole Derivatives with Varied Substituents

(a) N’-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide (3a-3b)
  • Structure : Contains a hydrazide linker and benzylidene substituents.
  • Synthesis : Prepared via condensation of hydrazides with aldehydes, similar to the target compound’s possible synthetic pathway .
(b) N-(5-Chloro-Pyridine-2-yl)-5-Methoxy-2-Nitrobenzamide
  • Structure : Substitutes benzimidazole with pyridine and nitrobenzamide groups.
  • Impact : Nitro groups may confer redox activity but increase toxicity risks .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications Reference
Target Compound Benzimidazole 2-(Methoxymethyl), 2-(2-Methoxyphenyl) C₁₉H₂₁N₃O₃ Hypothesized pharmacological activity N/A
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Methoxyphenyl)Acetamide Benzothiazole Trifluoromethyl, 2-Methoxyphenyl C₁₇H₁₃F₃N₂O₂S Patent example (microwave synthesis)
Alachlor Chloroacetamide Diethylphenyl, Methoxymethyl C₁₄H₂₀ClNO₂ Herbicide
N’-(Benzylidene)-4-(5-Methylbenzimidazol-2-yl)Benzohydrazide Benzimidazole Hydrazide, Benzylidene C₂₂H₁₈N₄O₂ Antimicrobial potential

Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted methods (e.g., EP3348550A1) achieve moderate yields (~54%) for complex acetamides, suggesting room for optimization .
  • Structure-Activity Relationships (SAR) :
    • Methoxy Position : 2-Methoxyphenyl groups may enhance π-π stacking in receptor binding compared to 3-methoxy analogs .
    • Heterocycle Choice : Benzimidazoles vs. benzothiazoles influence metabolic stability and target selectivity .
  • Diverse Applications : Acetamides span pharmaceuticals (e.g., kinase inhibitors) to agrochemicals (e.g., alachlor), underscoring structural adaptability .

Biological Activity

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This compound features a benzimidazole moiety linked to an acetamide group, which enhances its interaction with various biological targets.

  • Molecular Formula : C16_{16}H15_{15}N3_{3}O2_{2}
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 1224128-98-6

Antitumor Properties

Recent studies have highlighted the potential antitumor properties of this compound. The compound has shown effectiveness against various cancer cell lines, primarily through mechanisms involving:

  • DNA Intercalation : The benzimidazole structure allows the compound to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits specific enzymes related to cell signaling pathways, which may lead to apoptosis in cancer cells.

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cell lines, as evidenced by cytotoxicity assays.

Cell LineIC50_{50} (µM)Assay Type
A549 (Lung Cancer)6.75 ± 0.192D Assay
HCC827 (Lung Cancer)5.13 ± 0.972D Assay
NCI-H358 (Lung Cancer)4.01 ± 0.953D Assay

These results indicate that the compound exhibits a dose-dependent response, with lower IC50_{50} values suggesting higher potency against these cell lines .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it possesses moderate activity against various bacterial strains, although further studies are necessary to elucidate its full spectrum of antimicrobial efficacy.

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The benzimidazole ring structure enhances binding affinity to target proteins and nucleic acids.
  • Disruption of Cellular Functions : By inhibiting key enzymes and interfering with DNA processes, the compound disrupts normal cellular functions leading to cell death in malignant cells.
  • Apoptosis Induction : The compound triggers apoptotic pathways, further contributing to its antitumor effects.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of derivatives related to this compound:

  • A study focusing on the synthesis of benzimidazole derivatives reported promising antitumor activity for compounds similar in structure, indicating a trend in this class of compounds .
  • Another investigation into benzimidazole-based compounds revealed their potential as effective agents against lung cancer cell lines, highlighting their applicability in cancer therapy .
  • Comparative analysis with other known antitumor agents demonstrated that this compound could offer a favorable therapeutic index due to its selective action against cancer cells while minimizing toxicity towards normal cells .

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